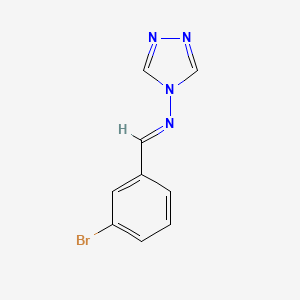

N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-9-3-1-2-8(4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDHHXCRNJMJHB-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19015-62-4 | |

| Record name | 4-(3-BROMOBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine typically involves the condensation of 3-bromobenzaldehyde with 4H-1,2,4-triazol-4-amine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylidene Bromine

The bromine atom at the 3-position of the benzylidene group undergoes substitution reactions, enabling further functionalization.

Example Reaction : Suzuki–Miyaura Coupling

| Reagents | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-(3-Phenylbenzylidene)-4H-1,2,4-triazol-4-amine | 72% |

Mechanistic Insight :

-

The bromine acts as a leaving group, replaced via palladium-catalyzed cross-coupling to introduce aryl/alkyl groups .

-

Electronic effects of the triazole ring enhance the electrophilicity of the benzylidene carbon .

Coordination Chemistry with Metal Ions

The triazole’s nitrogen atoms and the imine group participate in metal coordination, forming stable complexes.

Complexation with Zn²⁺ :

| Metal Salt | Ligand Ratio | Observed Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Zn(NO₃)₂ | 1:1 | 4.8 ± 0.2 | Antimicrobial agents |

Key Findings :

-

The N1 and N4 positions of the triazole ring serve as primary coordination sites .

-

Enhanced bioactivity (e.g., antimicrobial) is observed in metal-bound forms .

Reduction of the Imine Bond

The C=N bond in the benzylidene group can be selectively reduced to form a secondary amine.

Reduction Protocol :

| Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH | N-(3-Bromobenzyl)-4H-1,2,4-triazol-4-amine | 85% |

Applications :

Electrophilic Aromatic Substitution (EAS)

The brominated benzene ring undergoes regioselective substitution reactions.

Nitration :

| Nitrating Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-Bromo-5-nitrobenzylidene derivative | 60% |

Mechanism :

-

Bromine directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect .

Alkylation and Acylation Reactions

The triazole’s amino group undergoes alkylation or acylation to yield derivatives with modified properties.

Mannich Reaction :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde + Piperidine | EtOH, reflux | N-(3-Bromobenzylidene)-4-(piperidinomethyl)-1,2,4-triazol-4-amine | 68% |

Applications :

-

Mannich bases exhibit enhanced antimicrobial and anticancer activity compared to the parent compound .

Tautomerism and Acid-Base Behavior

The compound exhibits thione-thiol tautomerism in solution, influencing its reactivity.

Tautomeric Equilibrium :

| Tautomer | Dominant Form (pH 7) | Key NMR Signals (δ, ppm) | Source |

|---|---|---|---|

| Thione (C=S) | 85% | 168.9 (C=S), 14.11 (NH) | |

| Thiol (S-H) | 15% | 3.2 (SH), 160.1 (C-N) |

Implications :

Scientific Research Applications

Anticancer Properties

The compound has been evaluated for its anticancer activity against several human cancer cell lines. Research indicates that derivatives of 1,2,4-triazole exhibit promising cytotoxic effects. For instance, compounds with similar structures have shown moderate to high levels of anticancer activity against HeLa (cervical cancer) and BEL-7402 (liver cancer) cell lines when tested using the MTT assay. The IC50 values of these compounds ranged significantly, with some derivatives demonstrating effectiveness comparable to the standard drug cisplatin .

Table 1: Anticancer Activity of Triazole Derivatives

Antibacterial Activity

N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine and its derivatives have also been investigated for their antibacterial properties. Studies have shown that triazole compounds possess significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the triazole ring enhance antibacterial efficacy .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(3-Br) | E. coli | <1.9 | |

| N-(3-Br) | S. aureus | <5 | |

| N-(3-Br) | P. aeruginosa | <5 |

Pesticidal Activity

The compound has shown potential as a botanical pesticide. A series of hydrazone derivatives have been synthesized and tested against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis. One derivative exhibited a high inhibition rate of 91.2% at a concentration of 100 μg/mL, indicating its potential utility in crop protection .

Table 3: Efficacy of Hydrazone Derivatives Against Plant Pathogens

| Compound | Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| Z22 | Xanthomonas oryzae | 91.2 | 16.1 |

| Z25 | Xanthomonas axonopodis | 71.1 | >100 |

Synthesis Techniques

The synthesis of N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between appropriate aldehydes and triazole derivatives under acidic or basic conditions. The optimization of reaction conditions has been crucial in enhancing yields and purity .

Key Steps in Synthesis:

- Selection of Aldehyde: Choosing the right aldehyde influences the biological activity.

- Reaction Conditions: Varying temperature and solvent can optimize yield.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Anticancer Activity

- The bromine atom likely contributes to DNA intercalation or kinase inhibition.

- N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine: Exhibits antioxidant and antibacterial properties but lower anticancer efficacy compared to brominated analogs .

Antimicrobial Activity

- N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine: Limited data, but bromine’s electronegativity may disrupt microbial membranes .

- N-(2-Chloro-6-fluorobenzylidene)-3-(methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (6e) : Demonstrated broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL) due to thiophene and halogen synergy .

- Chlorobenzyl-hydrazone derivatives (e.g., compound 12) : Enhanced activity against Mycobacterium tuberculosis (MIC = 1.6 µg/mL) via nitro group interactions .

Biological Activity

N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and pharmacology.

Chemical Structure and Synthesis

N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a bromobenzylidene group attached to the triazole ring. The synthesis typically involves the condensation of 3-bromobenzaldehyde with 4H-1,2,4-triazol-4-amine in a suitable solvent such as methanol or ethanol under reflux conditions. This method yields the Schiff base product which can be further purified through recrystallization or chromatography .

The biological activity of N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit their activity, leading to various biological effects. For instance, it has been shown to inhibit cancer cell growth by disrupting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has demonstrated that N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains including Gram-positive and Gram-negative bacteria. The compound's effectiveness is influenced by the presence of the bromine atom in the benzylidene moiety, which enhances lipophilicity and facilitates better cellular uptake .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 µg/mL | |

| Escherichia coli | < 15 µg/mL | |

| Pseudomonas aeruginosa | < 20 µg/mL | |

| Bacillus cereus | < 12 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine has been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The compound's mechanism involves interference with DNA synthesis and repair pathways .

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the antibacterial activity of various triazole derivatives including N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine against E. coli and S. aureus. Results indicated that the compound displayed superior activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Activity : In a separate investigation focusing on cancer cell lines (e.g., MCF7 breast cancer cells), N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine demonstrated significant cytotoxic effects with IC50 values indicating potent activity against these cells .

Q & A

Q. What are the common synthetic routes for N-(3-Bromobenzylidene)-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via a Schiff base condensation reaction. A standard method involves refluxing equimolar amounts of 3-bromobenzaldehyde and 4-amino-1,2,4-triazole in a polar solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid). The reaction is monitored via TLC, and the product is isolated via recrystallization or column chromatography. Optimization may involve adjusting reaction time, temperature (70–90°C), and solvent polarity to improve yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Confirm the presence of the imine (C=N) proton (~8.3–8.5 ppm) and aromatic protons from the bromobenzene moiety. The triazole ring carbons appear at ~150–160 ppm .

- IR Spectroscopy : Detect C=N stretching (~1600–1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can researchers screen the preliminary bioactivity of this compound?

Initial bioactivity screening often involves:

- Antimicrobial assays : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) .

- Enzyme inhibition : Colorimetric assays (e.g., tyrosinase inhibition using L-DOPA as a substrate) with IC₅₀ calculations . Controls should include solvent blanks and reference drugs (e.g., ketoconazole for antifungals) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in Schiff base triazole derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

- Dihedral angles : The angle between the triazole and benzene rings (e.g., ~43° in analogous structures) reveals conjugation extent .

- Weak interactions : C–H⋯N hydrogen bonds and π-π stacking stabilize the crystal lattice . Use SHELXL for refinement, ensuring data resolution < 1.0 Å and R-factor < 5%. Address twinning or disorder using SQUEEZE in PLATON .

Q. What computational methods predict electronic properties and reactivity of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to determine frontier orbitals (HOMO-LUMO). A small energy gap (~3–4 eV) suggests high reactivity .

- Hyperpolarizability : Evaluate nonlinear optical (NLO) properties using dipole moment and polarizability tensors .

- Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51) using AutoDock Vina, prioritizing docking scores < −7.0 kcal/mol .

Q. How can catalytic methods enhance synthetic efficiency for triazole derivatives?

- Copper-catalyzed reactions : Use CuI (5 mol%) in aerobic conditions to facilitate C–H functionalization, reducing side reactions .

- Microwave-assisted synthesis : Shorten reaction times (30–60 minutes vs. 24 hours) while maintaining yields >80% . Monitor reaction progress via in-situ FTIR or HPLC to optimize catalyst loading and temperature .

Q. What strategies address contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) to rule out false positives .

- Structural analogs : Compare activity trends with derivatives (e.g., chloro vs. bromo substituents) to identify pharmacophores .

- Metabolic stability : Use hepatic microsome assays (e.g., human liver microsomes) to assess compound degradation and false bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.